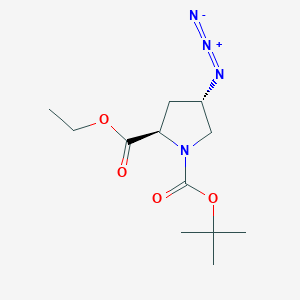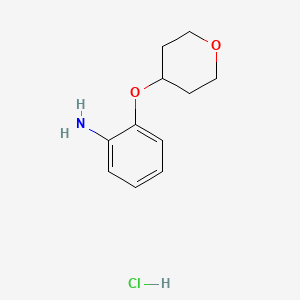
Tert-butyl (R)-2-hydroxy-3-phenylpropionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (R)-2-hydroxy-3-phenylpropionate: is a chemical compound belonging to the class of esters. It consists of a tert-butyl group attached to the oxygen atom of a hydroxy group, which is further connected to a phenyl group and a propionate moiety. This compound is of interest in various fields of chemistry, biology, medicine, and industry due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Steglich Esterification: This method involves the reaction of a carboxylic acid with tert-butanol in the presence of dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction proceeds under mild conditions, making it suitable for sterically demanding and acid-sensitive substrates.
Flow Microreactor Systems: A more recent approach involves the use of flow microreactors for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This method is efficient and sustainable, providing a straightforward synthesis of tertiary butyl esters.
Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification reactions using the Steglich Esterification method or flow microreactor systems. These methods ensure high yield and purity, making them suitable for commercial applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester into the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
科学研究应用
Chemistry: Tert-butyl (R)-2-hydroxy-3-phenylpropionate is used as a protecting group in organic synthesis, particularly in the protection of hydroxyl groups during complex synthetic routes. Biology: The compound is utilized in the study of enzyme mechanisms and inhibition, as well as in the development of bioactive molecules. Medicine: Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism by which tert-butyl (R)-2-hydroxy-3-phenylpropionate exerts its effects depends on its specific application. In organic synthesis, it acts as a protecting group by forming a stable ester bond with hydroxyl groups, preventing unwanted reactions during subsequent synthetic steps. In biological and medical applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes.
相似化合物的比较
Tert-butyl (S)-2-hydroxy-3-phenylpropionate: The enantiomer of the compound, differing only in the configuration of the chiral center.
Phenylpropionic acid: A related compound without the tert-butyl group.
Tert-butyl acetate: Another ester with a similar tert-butyl group but different functional groups.
Uniqueness: Tert-butyl (R)-2-hydroxy-3-phenylpropionate is unique due to its specific stereochemistry and the presence of both hydroxyl and phenyl groups, which confer distinct chemical and biological properties compared to its similar compounds.
属性
IUPAC Name |
tert-butyl (2R)-2-hydroxy-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h4-8,11,14H,9H2,1-3H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYNKCIZSNJVEE-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[[Bis(2-pyridinylmethyl)amino]methyl]-3-pyridinecarboxylic acid](/img/structure/B8179088.png)











